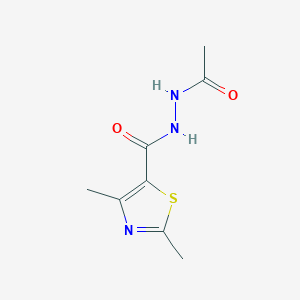
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide (ADTC) is a thiazole derivative that has gained attention in recent years due to its potential applications in scientific research. ADTC is a heterocyclic compound that possesses unique properties, making it a promising candidate for a variety of applications, particularly in the field of biochemistry and pharmacology.
科学研究应用
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been investigated for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a diagnostic tool for various diseases.
作用机制
The mechanism of action of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cellular processes. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
实验室实验的优点和局限性
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide also possesses unique properties, making it a promising candidate for a variety of applications. However, there are also limitations to the use of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
未来方向
There are several future directions for the use of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide in scientific research. One potential application is in the development of novel anticancer drugs. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has been shown to possess antitumor properties, and further investigations may lead to the development of more effective cancer therapies. N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide and its potential applications in scientific research.
Conclusion:
In conclusion, N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is a thiazole derivative that possesses unique properties, making it a promising candidate for a variety of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigations are needed to fully understand the potential applications of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide in scientific research.
合成方法
The synthesis of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide involves the reaction of 2,4-dimethylthiazole-5-carbohydrazide with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. The purity of N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is crucial for its applications in scientific research, and therefore, the synthesis must be carried out with great care.
属性
IUPAC Name |
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-7(14-6(3)9-4)8(13)11-10-5(2)12/h1-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAHAHTMJJCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)

![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)